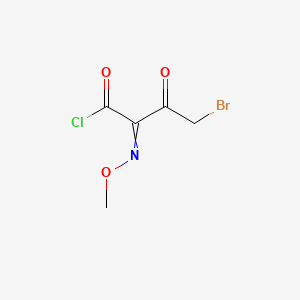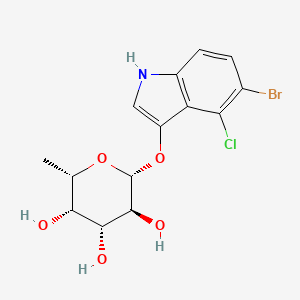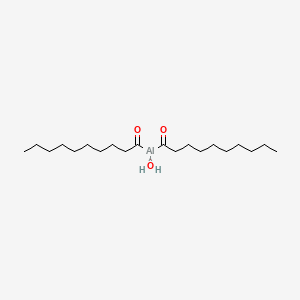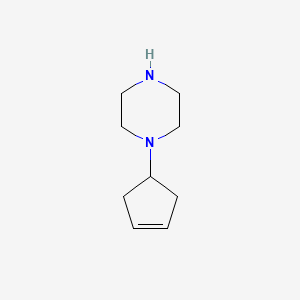
Emtricitabine Diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emtricitabine Diphosphate is a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. It is a cytidine analogue that inhibits the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA . This compound is a key component in various antiretroviral therapies and is often used in combination with other antiretroviral agents to enhance its efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Diphosphate involves multiple steps, starting from the precursor cytidine. The process includes fluorination, thiolation, and phosphorylation reactions. The key steps are:
Thiolation: The replacement of an oxygen atom with a sulfur atom to form the thiacytidine structure.
Phosphorylation: The addition of phosphate groups to form the diphosphate ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Emtricitabine Diphosphate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and analogues of Emtricitabine .
科学的研究の応用
Emtricitabine Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside analogues and their interactions with enzymes.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Integral in the formulation of antiretroviral drugs for the treatment of HIV/AIDS.
Industry: Utilized in the production of pharmaceutical formulations and diagnostic reagents.
作用機序
Emtricitabine Diphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is phosphorylated to its active form, Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .
類似化合物との比較
Tenofovir Diphosphate: Another nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine.
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor often used in combination therapies.
Uniqueness: Emtricitabine Diphosphate is unique due to its high potency, low toxicity, and ability to be used in combination with other antiretroviral agents. Its structural similarity to cytidine allows it to effectively inhibit the reverse transcriptase enzyme, making it a crucial component in HIV treatment regimens .
特性
CAS番号 |
156317-15-6 |
|---|---|
分子式 |
C8H12FN3O9P2S |
分子量 |
407.202 |
IUPAC名 |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H12FN3O9P2S/c9-4-1-12(8(13)11-7(4)10)5-3-24-6(20-5)2-19-23(17,18)21-22(14,15)16/h1,5-6H,2-3H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t5-,6+/m0/s1 |
InChIキー |
YHEXYGDBYGETOF-NTSWFWBYSA-N |
SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
同義語 |
(2R-cis)-Mono[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester Diphosphoric Acid; 1,3-Oxathiolane, Diphosphoric Acid Deriv.; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)






![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
